Cas no 2227646-22-0 (4-(2S)-2-hydroxypropyl-2,6-dimethoxyphenol)

4-(2S)-2-hydroxypropyl-2,6-dimethoxyphenol is a chiral phenolic compound characterized by a 2,6-dimethoxyphenol core substituted with a (2S)-2-hydroxypropyl group at the 4-position. Its stereospecific structure, featuring an (S)-configured secondary alcohol, enhances its potential as a building block in asymmetric synthesis or as a chiral auxiliary. The presence of electron-donating methoxy groups stabilizes the phenolic moiety, while the hydroxypropyl side chain introduces additional reactivity for derivatization. This compound may exhibit antioxidant properties due to its phenolic nature, and its lipophilic yet polar structure could facilitate applications in pharmaceutical intermediates or specialty polymer synthesis. The defined stereochemistry ensures precise control in enantioselective reactions, distinguishing it from racemic analogs.
4-(2S)-2-hydroxypropyl-2,6-dimethoxyphenol structure
2227646-22-0 structure
Product name:4-(2S)-2-hydroxypropyl-2,6-dimethoxyphenol
CAS No:2227646-22-0
MF:C11H16O4
MW:212.242343902588
CID:6077578
PubChem ID:162944351

4-(2S)-2-hydroxypropyl-2,6-dimethoxyphenol Chemical and Physical Properties

Names and Identifiers

    • 4-(2S)-2-hydroxypropyl-2,6-dimethoxyphenol
    • 2227646-22-0
    • EN300-1806347
    • 4-[(2S)-2-hydroxypropyl]-2,6-dimethoxyphenol
    • Inchi: 1S/C11H16O4/c1-7(12)4-8-5-9(14-2)11(13)10(6-8)15-3/h5-7,12-13H,4H2,1-3H3/t7-/m0/s1
    • InChI Key: AJXJVPCAKDYYNY-ZETCQYMHSA-N
    • SMILES: O[C@@H](C)CC1C=C(C(=C(C=1)OC)O)OC

Computed Properties

  • Exact Mass: 212.10485899g/mol
  • Monoisotopic Mass: 212.10485899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.9Ų
  • XLogP3: 1.7

4-(2S)-2-hydroxypropyl-2,6-dimethoxyphenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1806347-1.0g
4-[(2S)-2-hydroxypropyl]-2,6-dimethoxyphenol
2227646-22-0
1g
$1515.0 2023-06-03
Enamine
EN300-1806347-0.5g
4-[(2S)-2-hydroxypropyl]-2,6-dimethoxyphenol
2227646-22-0
0.5g
$1453.0 2023-09-19
Enamine
EN300-1806347-2.5g
4-[(2S)-2-hydroxypropyl]-2,6-dimethoxyphenol
2227646-22-0
2.5g
$2969.0 2023-09-19
Enamine
EN300-1806347-10g
4-[(2S)-2-hydroxypropyl]-2,6-dimethoxyphenol
2227646-22-0
10g
$6512.0 2023-09-19
Enamine
EN300-1806347-0.1g
4-[(2S)-2-hydroxypropyl]-2,6-dimethoxyphenol
2227646-22-0
0.1g
$1332.0 2023-09-19
Enamine
EN300-1806347-1g
4-[(2S)-2-hydroxypropyl]-2,6-dimethoxyphenol
2227646-22-0
1g
$1515.0 2023-09-19
Enamine
EN300-1806347-5g
4-[(2S)-2-hydroxypropyl]-2,6-dimethoxyphenol
2227646-22-0
5g
$4391.0 2023-09-19
Enamine
EN300-1806347-10.0g
4-[(2S)-2-hydroxypropyl]-2,6-dimethoxyphenol
2227646-22-0
10g
$6512.0 2023-06-03
Enamine
EN300-1806347-0.25g
4-[(2S)-2-hydroxypropyl]-2,6-dimethoxyphenol
2227646-22-0
0.25g
$1393.0 2023-09-19
Enamine
EN300-1806347-0.05g
4-[(2S)-2-hydroxypropyl]-2,6-dimethoxyphenol
2227646-22-0
0.05g
$1272.0 2023-09-19

Additional information on 4-(2S)-2-hydroxypropyl-2,6-dimethoxyphenol

Introduction to 4-(2S)-2-hydroxypropyl-2,6-dimethoxyphenol (CAS No: 2227646-22-0)

4-(2S)-2-hydroxypropyl-2,6-dimethoxyphenol, identified by the Chemical Abstracts Service Number (CAS No) 2227646-22-0, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its specific stereochemistry and functional groups, has garnered attention due to its potential applications in drug development and therapeutic interventions. The presence of a chiral center at the (2S) position and the combination of hydroxyl, methoxy, and propyl substituents contribute to its unique chemical properties and biological activities.

The compound's structure, featuring a phenolic core with hydroxyl and methoxy groups, suggests possible roles in antioxidant and anti-inflammatory mechanisms. These properties are particularly relevant in the context of modern medicine, where natural-derived compounds are increasingly explored for their therapeutic benefits. The (2S) configuration of the propyl side chain is crucial, as stereochemistry often dictates a molecule's efficacy and safety profile in biological systems.

In recent years, there has been growing interest in phenolic derivatives due to their versatile biological activities. Studies have demonstrated that compounds with similar structural motifs exhibit promising effects in modulating immune responses and reducing oxidative stress. For instance, derivatives of 4-(2S)-2-hydroxypropyl-2,6-dimethoxyphenol have been investigated for their potential in treating chronic inflammatory diseases. The methoxy groups at the 2 and 6 positions enhance lipophilicity while maintaining water solubility, making it an attractive candidate for formulation development.

One of the most compelling aspects of this compound is its potential as a precursor or intermediate in synthesizing more complex pharmacophores. Researchers have leveraged its scaffold to develop novel molecules with enhanced pharmacological properties. The chiral center at the (2S) position allows for the creation of enantiomerically pure compounds, which are often required for optimal therapeutic outcomes. This feature is particularly important in medicinal chemistry, where small changes in molecular structure can significantly impact biological activity.

The chemical stability and reactivity of 4-(2S)-2-hydroxypropyl-2,6-dimethoxyphenol also make it a valuable tool in synthetic chemistry. Its ability to undergo various transformations while preserving key functional groups opens up numerous possibilities for drug design. For example, it can be used to introduce additional modifications or linkages that enhance target specificity or metabolic stability. Such flexibility is essential for developing drugs that can withstand biological processes without degradation.

Recent advancements in computational chemistry have further illuminated the potential of this compound. Molecular modeling studies suggest that it can interact with specific biological targets through hydrogen bonding and hydrophobic interactions. These insights have guided experimental efforts to optimize its binding affinity and selectivity. By integrating computational predictions with experimental validation, researchers can accelerate the discovery process and identify lead compounds more efficiently.

The pharmacokinetic profile of 4-(2S)-2-hydroxypropyl-2,6-dimethoxyphenol is another area of active investigation. Initial studies indicate that it exhibits moderate bioavailability and favorable distribution patterns upon administration. These characteristics are critical for determining appropriate dosing regimens and minimizing side effects. Additionally, its metabolic pathways have been explored to assess potential interactions with other drugs or endogenous compounds.

In conclusion, 4-(2S)-2-hydroxypropyl-2,6-dimethoxyphenol (CAS No: 2227646-22-0) represents a promising candidate for further development in pharmaceutical applications. Its unique structural features, combined with emerging research findings, highlight its potential as a therapeutic agent or synthetic intermediate. As the field continues to evolve, this compound will likely play an increasingly important role in addressing unmet medical needs through innovative chemical design and biological exploration.

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